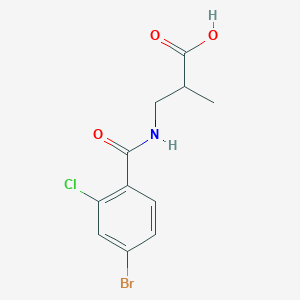
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is an organic compound that features a benzamido group substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid.
Amidation Reaction: The 4-bromo-2-chlorobenzoic acid undergoes an amidation reaction with 2-methylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines.
科学研究应用
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzamido group can form halogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
2-(4-Bromo-2-chlorobenzamido)thiophene-3-carboxylic acid: This compound has a thiophene ring instead of a propanoic acid moiety.
4-Bromo-2-chlorobenzoic acid: This is a simpler compound lacking the amido and propanoic acid groups.
Uniqueness
3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzamido group
属性
分子式 |
C11H11BrClNO3 |
|---|---|
分子量 |
320.56 g/mol |
IUPAC 名称 |
3-[(4-bromo-2-chlorobenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H11BrClNO3/c1-6(11(16)17)5-14-10(15)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
XTVPUEYQCMCRLO-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)Br)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















